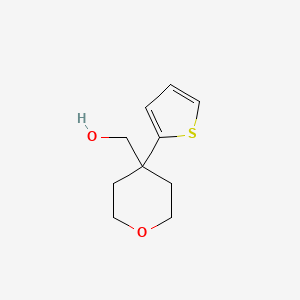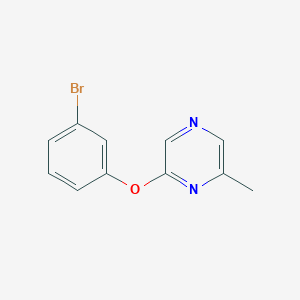![molecular formula C11H12ClNS B1292568 6-(tert-ブチル)-2-クロロベンゾ[d]チアゾール CAS No. 898748-35-1](/img/structure/B1292568.png)
6-(tert-ブチル)-2-クロロベンゾ[d]チアゾール
説明
6-(Tert-butyl)-2-chlorobenzo[d]thiazole is a common organic compound used in the synthesis of various pharmaceuticals and other compounds. It belongs to the family of thiazole derivatives, which are aromatic compounds that contain both sulfur and nitrogen atoms. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various drugs and other compounds, as well as in the development of new drugs and therapies.
科学的研究の応用
医薬品および生物学的活性
チアゾールとその誘導体は、幅広い医薬品および生物学的活性を有することが示されています . これらには、抗菌、抗レトロウイルス、抗真菌、抗癌、抗糖尿病、抗炎症、抗アルツハイマー病、降圧、抗酸化、肝保護作用などが含まれます .
農薬用途
チアゾールは、農薬など、さまざまな分野で使用されています . これらは、殺虫剤やその他の農薬製品の開発に使用されています。
産業用途
チアゾールは、さまざまな産業用途で使用されています . これらは、写真感光剤やその他の工業用化学品の製造に使用されています。
天然物の合成
チアゾール部分は、ビタミンBやペニシリンなど、さまざまな天然産物の重要な構造的特徴です . これらおよび他の天然物の合成に使用されます。
抗酸化活性
チアゾール系シッフ塩基化合物は、抗酸化活性を示すことが示されています . これらは、良好なDPPHラジカル捕捉能を有することが判明しています .
抗菌活性
チアゾール系シッフ塩基化合物は、顕著な抗菌活性を示すことが示されています . これらは、グラム陰性E. coliとグラム陽性S. aureus に対して良好な活性を示しました。
抗真菌活性
チアゾールは、抗真菌活性を有することが示されています . これらは、抗真菌薬や治療法の開発に使用されています。
抗炎症活性
チアゾールは、抗炎症活性を有することが示されています . これらは、抗炎症薬や治療法の開発に使用されています。
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antineoplastic effects .
Mode of Action
For instance, they can act as electron-deficient systems, enabling efficient intermolecular π–π overlap . This interaction can lead to changes in the target’s function, ultimately resulting in the compound’s biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known for their high oxidative stability , which could potentially influence their bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, and antineoplastic effects . These effects suggest that thiazole derivatives can induce significant changes at the molecular and cellular levels.
Action Environment
The action of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . .
Safety and Hazards
将来の方向性
Thiazole derivatives have been the focus of recent research due to their diverse biological activities . Future research may focus on the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
生化学分析
Biochemical Properties
6-(Tert-butyl)-2-chlorobenzo[d]thiazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of certain bacteria and fungi . It interacts with enzymes such as topoisomerase II, which is involved in DNA replication and repair. The binding of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole to topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately cell death . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death . Furthermore, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes within the cell.
Molecular Mechanism
The molecular mechanism of action of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and proteins. For example, its interaction with topoisomerase II involves the formation of a stable enzyme-DNA complex, which prevents the enzyme from completing its catalytic cycle . Additionally, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole has been found to inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression and cellular responses . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 6-(Tert-butyl)-2-chlorobenzo[d]thiazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole has been associated with adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
6-(Tert-butyl)-2-chlorobenzo[d]thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole are further processed through conjugation reactions, leading to their eventual excretion from the body . Additionally, this compound has been found to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering the levels of important metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole is an important factor in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria of cells . In the nucleus, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole interacts with DNA and nuclear proteins, influencing gene expression and DNA replication . In the mitochondria, it affects mitochondrial function by disrupting the electron transport chain and inducing oxidative stress . These subcellular localizations are critical for the compound’s biological activity and therapeutic potential.
特性
IUPAC Name |
6-tert-butyl-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEKCUAQGKBCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646598 | |
| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898748-35-1 | |
| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




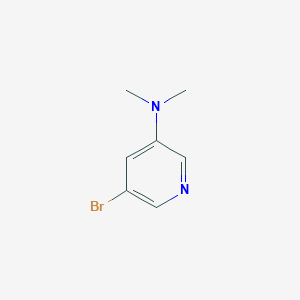



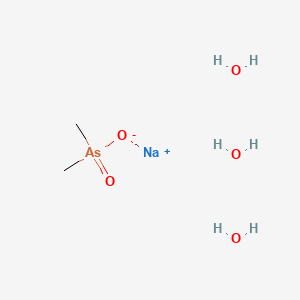

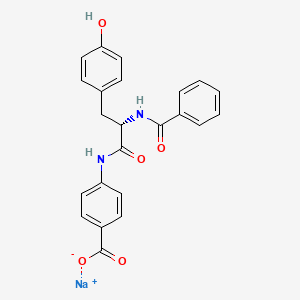

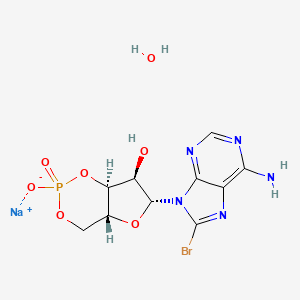
![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

